![molecular formula C26H24N4O4S2 B2367683 (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 851080-24-5](/img/structure/B2367683.png)
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H24N4O4S2 and its molecular weight is 520.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide belongs to a class of benzothiazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by various studies and findings.
Structural Overview
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C23H28N4O4S2
- Molecular Weight : 488.62 g/mol
This compound features a benzothiazole core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Study Findings :
- A study evaluated several benzothiazole derivatives for antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Compounds with the benzothiazole moiety showed promising results, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 100 µg/mL .
- Specifically, compounds containing the sulfonyl group demonstrated enhanced antibacterial properties, likely due to their ability to disrupt bacterial cell wall synthesis.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been a focal point in research.
- Cytotoxicity Studies :
- In vitro studies have demonstrated that certain benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound were tested against breast cancer cell lines (T47D) and exhibited significant cytotoxicity .
- The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases.
- Evaluation Methods :
- The antioxidant activity of related benzothiazole compounds has been assessed using various assays, including DPPH radical scavenging and ABTS assays. These studies indicate that certain derivatives possess strong antioxidant capabilities, attributed to functional groups that can donate hydrogen atoms or electrons .
Case Studies and Research Findings
Aplicaciones Científicas De Investigación
Chemical Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The methods often include:
- Condensation Reactions : Utilizing benzothiazole and isoquinoline derivatives to form the desired amide structure.
- Sulfonylation : Introducing sulfonyl groups to improve solubility and biological activity.
- Acetylation : The acetamido group is crucial for enhancing the compound's pharmacological properties.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from benzothiazole structures have shown MIC values ranging from 4–16 μg/mL against various bacterial strains, including both gram-positive and gram-negative bacteria .
- Mechanism of Action : The presence of the benzothiazole moiety is believed to disrupt bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties:
- Cell Line Studies : Preliminary evaluations indicate that derivatives may inhibit cancer cell proliferation in vitro, with specific focus on breast and colon cancer cell lines.
- Apoptosis Induction : Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:
Structural Feature | Effect on Activity |
---|---|
Acetamido Group | Enhances solubility and bioavailability |
Benzothiazole Core | Critical for antimicrobial action |
Sulfonyl Group | Increases potency against resistant strains |
Antimicrobial Efficacy
A study evaluated a series of related compounds against common pathogens. The results indicated that those with a sulfonamide link exhibited enhanced antibacterial properties compared to their non-sulfonated counterparts, with specific MIC values reported .
Cancer Cell Line Testing
In vitro studies using MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines demonstrated that certain derivatives led to a significant reduction in cell viability, suggesting their potential as lead compounds for further development in cancer therapeutics .
Propiedades
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S2/c1-17(31)27-21-9-12-23-24(15-21)35-26(29(23)2)28-25(32)19-7-10-22(11-8-19)36(33,34)30-14-13-18-5-3-4-6-20(18)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWNLSMCTVCDMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.